molecular formula C13H15NO2 B6344348 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid CAS No. 1240570-57-3

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B6344348
CAS No.: 1240570-57-3
M. Wt: 217.26 g/mol
InChI Key: QVLOKOXUOLBKOF-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions. For example, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for indole derivatives often involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Research Applications

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions to create more complex molecules. Some key applications include:

  • Building Block for Complex Molecules : This compound is employed in the synthesis of various indole derivatives, which are significant due to their biological activities.
  • Studying Reaction Mechanisms : Researchers utilize this compound to explore reaction pathways and mechanisms in organic chemistry.

Biological Applications

The biological significance of this compound is primarily linked to its interactions with biological targets:

  • Antiviral Properties : Recent studies have indicated that derivatives of indole-2-carboxylic acid exhibit inhibitory effects on HIV integrase, a critical enzyme in the HIV life cycle. For instance, modifications to the indole core have led to compounds with IC50 values as low as 0.13 μM against integrase .
  • Anticancer Activities : Indole derivatives often show promise in cancer research due to their ability to interact with cellular pathways involved in tumorigenesis. The specific mechanisms through which this compound exerts these effects require further investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial chemistry:

  • Material Development : It can be utilized in the development of new materials due to its unique chemical properties.
  • Chemical Processes : The compound may contribute to the formulation of new chemical processes that leverage its reactivity and stability.

Case Studies

Several case studies have been conducted on indole derivatives that include this compound:

Case Study 1: HIV Integrase Inhibition

A study demonstrated that modifications on the indole core significantly increased the inhibitory effect against HIV integrase. The optimized derivative showed an IC50 value of 0.13 μM, indicating strong potential as an antiviral agent .

Case Study 2: Anticancer Research

Research into the anticancer properties of indole derivatives revealed that certain modifications enhance their efficacy against various cancer cell lines. The specific roles of structural components are under investigation for developing targeted therapies .

Comparison with Similar Compounds

  • 1-Ethyl-2-methylindole
  • 1,2-Dimethylindole
  • Indole-2-carboxylic acid

Comparison: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different pharmacokinetic properties and receptor binding affinities .

Biological Activity

1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that influences its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Target of Action
This compound exhibits high affinity for multiple receptors, similar to other indole derivatives. The binding interactions are crucial for its biological effects, including modulation of receptor activity and subsequent cellular responses.

Mode of Action
Indole derivatives generally interact with their targets through various mechanisms, including:

  • Receptor binding : Modulating receptor functions.
  • Enzyme inhibition : Affecting enzymatic pathways critical for cellular processes.
  • Biochemical pathway influence : Indole derivatives can alter numerous biochemical pathways, contributing to their broad-spectrum activities.

Biological Activities

This compound has been investigated for several biological activities:

Antiviral Activity

Research indicates that this compound may inhibit the activity of HIV-1 integrase, a key enzyme in the viral lifecycle. In studies, it was shown to effectively inhibit integrase strand transfer with an IC50 value of approximately 32.37 μM, indicating moderate antiviral potency. Structural modifications have enhanced this activity significantly in related compounds .

Anticancer Properties

Indole derivatives are known for their potential anticancer properties. The specific structural features of this compound may contribute to its effectiveness against various cancer cell lines. Further studies are required to elucidate the precise mechanisms involved in its anticancer effects.

Antimicrobial Effects

Preliminary investigations suggest antimicrobial properties as well. The compound's ability to disrupt microbial growth could be linked to its interaction with bacterial enzymes or cell membranes.

Research Findings and Case Studies

A series of studies have been conducted to explore the biological activities of this compound and its derivatives:

StudyFindings
Study 1Demonstrated inhibition of HIV-1 integrase with an IC50 of 32.37 μM .
Study 2Structural optimizations led to derivatives with enhanced integrase inhibitory effects (IC50 as low as 3.11 μM) .
Study 3Suggested potential applications in treating various cancers due to observed cytotoxicity against cancer cell lines .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other indole derivatives:

CompoundKey CharacteristicsBiological Activity
1-Ethyl-2-methylindoleSimilar structure but different substitution patternVaries significantly in receptor binding affinity
Indole-2-carboxylic acidA precursor for many derivativesStronger antiviral properties compared to the parent compound

Properties

IUPAC Name

1-ethyl-4,6-dimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-14-11-6-8(2)5-9(3)10(11)7-12(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLOKOXUOLBKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=CC(=C2C=C1C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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